molecular formula C16H12ClNO4S2 B2673528 (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile CAS No. 1025312-02-0

(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile

Cat. No.: B2673528
CAS No.: 1025312-02-0
M. Wt: 381.85
InChI Key: NJEWXXAIINNPGG-MHWRWJLKSA-N
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Description

The compound “(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile” is a synthetic acrylonitrile derivative characterized by a prop-2-enenitrile backbone with two distinct substituents: a 4-chlorobenzenesulfonyl group at position 2 and a 4-methanesulfonylphenyl group at position 3 (Figure 1). The E-configuration of the double bond ensures a planar geometry, which influences intermolecular interactions and crystallinity.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfonylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-23(19,20)14-6-2-12(3-7-14)10-16(11-18)24(21,22)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEWXXAIINNPGG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-methanesulfonylbenzaldehyde.

    Formation of Intermediate: The aldehyde group of 4-methanesulfonylbenzaldehyde is converted to a nitrile group using reagents such as hydroxylamine hydrochloride and sodium acetate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl groups.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Key Structural Features:

  • Electron-withdrawing substituents : Both the 4-chlorobenzenesulfonyl and 4-methanesulfonylphenyl groups are strong electron-withdrawing moieties, enhancing the electrophilicity of the acrylonitrile core.
  • Stereoelectronic effects : The E-configuration minimizes steric hindrance between substituents, favoring syn-periplanar conformations, as observed in related acrylonitrile derivatives .
  • Molecular weight: Estimated at ~396.84 g/mol (based on formula C₁₆H₁₁ClNO₄S₂), comparable to analogs with trifluoromethoxy or nitro substituents .

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2E)-2-(4-Chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile 4-Cl-C₆H₄-SO₂ / 4-MeSO₂-C₆H₄ C₁₆H₁₁ClNO₄S₂ 396.84 High polarity; potential medicinal precursor -
(2E)-3-(4-Methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile 4-CF₃O-C₆H₄-SO₂ / 4-MeSO₂-C₆H₄ C₁₇H₁₂F₃NO₅S₂ 431.41 Enhanced electron-withdrawing effect (CF₃O)
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile 4-Me-C₆H₄-SO₂ / 4-NO₂-C₆H₄ C₁₆H₁₂N₂O₅S 356.34 Nitro group increases reactivity
(2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile 4-Br-C₆H₄-SO₂ / furan-piperazinyl C₁₈H₁₆BrN₃O₄S 450.31 Heterocyclic moiety enables H-bonding
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Cl-C₆H₄ / 2-Cl-C₆H₄-NH C₁₅H₁₀Cl₂N₂ 289.16 Amino group enhances nucleophilicity

Key Comparisons:

The 4-nitrophenyl substituent in ’s compound introduces stronger electron-withdrawing effects, which may accelerate reactions like nucleophilic substitution compared to the target’s methanesulfonyl group .

Synthetic Utility: Compounds with heterocyclic substituents (e.g., ’s furan-piperazinyl group) exhibit hydrogen-bonding capabilities, enabling crystal engineering or supramolecular assembly . Amino-substituted analogs () show enhanced nucleophilicity, making them suitable for further functionalization, unlike sulfonyl-rich derivatives .

Physicochemical Properties: Solubility: The target compound’s dual sulfonyl groups likely reduce organic solvent solubility compared to methyl- or amino-substituted analogs. Thermal Stability: Nitro groups () may decrease thermal stability due to redox sensitivity, whereas chloro and methanesulfonyl groups offer greater inertness .

Crystallography and Packing: Syn-periplanar conformations are common in acrylonitrile derivatives (e.g., ), but substituents like methanesulfonyl may alter hydrogen-bonding patterns (e.g., S=O⋯H interactions) compared to nitro or amino groups .

Biological Activity

(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile , a compound with the molecular formula C16H12ClNO4S2C_{16}H_{12}ClNO_4S_2, is an α,β-unsaturated nitrile notable for its structural complexity and potential biological activities. This compound features a prop-2-ene backbone substituted with both a chlorobenzenesulfonyl and a methanesulfonyl group, which may contribute to its reactivity and biological properties.

The compound's structure can be represented as follows:

C16H12ClNO4S2\text{C}_{16}\text{H}_{12}\text{Cl}\text{N}\text{O}_4\text{S}_2

This configuration indicates the presence of multiple functional groups that can interact with biological systems, making it a candidate for pharmaceutical applications.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Properties : Studies have indicated that similar sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonyl groups are believed to play a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways.
  • Anticancer Activity : Compounds with α,β-unsaturated nitriles have shown promise in cancer treatment. The double bond in the nitrile may facilitate Michael addition reactions with nucleophiles, potentially leading to cytotoxic effects on cancer cells.
  • Enzyme Inhibition : The structural components of this compound suggest it could act as an enzyme inhibitor, particularly in pathways involving sulfonamide-sensitive enzymes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of dihydropteroate synthase

Case Study 1: Antimicrobial Activity

In a study examining various sulfonamide derivatives, this compound was tested against common bacterial strains. Results indicated that the compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve competitive inhibition of enzymes involved in folate metabolism.

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines demonstrated that this compound could induce apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with varying concentrations of this compound, suggesting its potential as a chemotherapeutic agent.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several organic chemistry methods, including:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated aromatic compounds and appropriate nucleophiles to form sulfonamide linkages.
  • Michael Addition Reactions : Employing nucleophiles that can react with the α,β-unsaturated nitrile moiety to form more complex derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or Claisen-Schmidt reactions , leveraging aryl sulfonyl and methanesulfonyl precursors. For example, analogous procedures involve reacting substituted benzaldehydes with active methylene groups in the presence of a base (e.g., KOH in ethanol) at 0–50°C for 2–3 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst choice : Base catalysts (e.g., piperidine) improve enolate formation.
  • Purification : Column chromatography or recrystallization from ethanol yields pure crystals.
    • Yield enhancement : Slow addition of reactants and controlled temperature (e.g., 25–30°C) minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, nitrile C≡N at ~2220 cm⁻¹) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and vinylic protons (δ 6.5–7.0 ppm). 13C^{13}C NMR resolves sulfonyl and nitrile carbons .
  • XRD : Provides bond lengths/angles and crystallographic parameters (e.g., space group, unit cell dimensions) .
    • Data interpretation : Compare experimental spectra with computational models (e.g., DFT calculations) to validate geometry .

Q. How is the crystal structure of this compound determined, and what software tools are essential for this process?

  • Methodological Answer :

Data collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure solution : Employ direct methods in SHELXT (for phase determination) .

Refinement : Iterative cycles in SHELXL to optimize atomic coordinates and displacement parameters .

Visualization : ORTEP-3 generates thermal ellipsoid plots, while OLEX2 integrates solution, refinement, and analysis workflows .

Advanced Research Questions

Q. How can hydrogen bonding patterns and graph set analysis be applied to understand the crystal packing and stability of this compound?

  • Methodological Answer :

  • Hydrogen bond identification : Use PLATON or Mercury to locate interactions (e.g., C–H⋯O, N–H⋯O) from crystallographic data .
  • Graph set analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) to describe infinite chains or sheets. For example, sulfonyl oxygen may act as an acceptor for C–H donors from adjacent aromatic rings .
  • Stability implications : Stronger intermolecular forces (e.g., π-π stacking) correlate with higher melting points and reduced solubility .

Q. What strategies are recommended for resolving contradictions between experimental crystallographic data and computational models during refinement?

  • Methodological Answer :

  • Discrepancy sources : Twinning, disorder, or incorrect space group assignment.
  • Validation tools :
  • R-factors : Aim for R1<0.05R_1 < 0.05; high values suggest model errors .
  • Residual density maps : Peaks > 1 eÅ⁻³ indicate missing atoms or disorder .
  • Mitigation :
  • Use SHELXD for twin law detection and OLEX2 for manual adjustment of disordered regions .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to check bond length deviations .

Q. In antimicrobial studies, how is the compound's bioactivity correlated with its electronic and steric properties derived from DFT calculations?

  • Methodological Answer :

  • DFT parameters : Calculate HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges (interaction hotspots) .
  • Bioactivity correlation : Lower HOMO-LUMO gaps (higher reactivity) often enhance antimicrobial potency. Steric bulk from sulfonyl groups may hinder bacterial enzyme binding .
  • Validation : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative strains with computational descriptors .

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